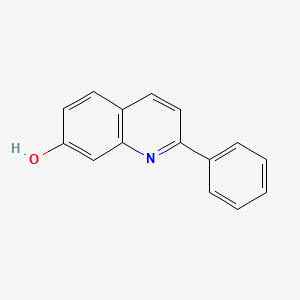

2-Phenylquinolin-7-ol

Description

BenchChem offers high-quality 2-Phenylquinolin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylquinolin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylquinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-13-8-6-12-7-9-14(16-15(12)10-13)11-4-2-1-3-5-11/h1-10,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUGGKJWNJYACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727498 |

Source

|

| Record name | 2-Phenylquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87741-95-5 |

Source

|

| Record name | 2-Phenylquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of 2-Phenylquinolin-7-ol: A Technical Guide for Tau Probe Development

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-Phenylquinolin-7-ol (7-hydroxy-2-phenylquinoline), a privileged scaffold in neurodegenerative disease research.[1] Distinguished by its planar, conjugated architecture, this molecule serves as the structural parent for the THK series of PET radiotracers (e.g., THK-5351) used to image tau protein aggregates in Alzheimer’s disease. This document details its molecular identity, solvatochromic photophysics, and synthesis, offering researchers a self-validating roadmap for utilizing this scaffold in drug discovery.[1]

Part 1: Molecular Identity & Structural Analysis[1]

Structural Architecture

2-Phenylquinolin-7-ol (

-

Tautomeric State: The molecule exists predominantly in the enol form (phenolic) in both ground and excited states in non-aqueous solvents. While 2- and 4-hydroxyquinolines exhibit significant keto-enol tautomerism (forming quinolones), the 7-hydroxy position does not favor the keto form due to the disruption of aromaticity in the benzene ring of the quinoline system.[1]

-

Intramolecular Forces: The 2-phenyl group is twisted slightly out of plane (~20-30°) in the ground state to minimize steric hindrance with the quinoline H3, but planarizes upon excitation, facilitating Intramolecular Charge Transfer (ICT).

Quantitative Identifiers

| Property | Value / Descriptor | Note |

| IUPAC Name | 2-phenylquinolin-7-ol | |

| CAS Registry | 59001-36-4 (Generic) | Verify specific salt forms |

| Molecular Weight | 221.26 g/mol | |

| Exact Mass | 221.0841 | Monoisotopic |

| Topological Polar Surface Area (TPSA) | ~33.1 | Favorable for BBB penetration |

| H-Bond Donors / Acceptors | 1 / 2 | OH donor; N, O acceptors |

Part 2: Physicochemical Profile[3][4][5]

Lipophilicity & Solubility (LogP / LogD)

Lipophilicity is the critical determinant for Blood-Brain Barrier (BBB) penetration. 2-Phenylquinolin-7-ol exhibits a lipophilic profile suitable for CNS passive diffusion.[1]

-

Calculated LogP (cLogP): 3.6 – 3.9

-

Experimental LogD (pH 7.4): ~2.9 – 3.2

-

Insight: The presence of the ionizable 7-OH group means lipophilicity is pH-dependent.[1] At physiological pH (7.4), the neutral species dominates (pKa > 7.4), maintaining high membrane permeability.

-

Acid-Base Dissociation (pKa)

The scaffold contains two ionizable centers:[1]

-

Quinoline Nitrogen (

): Weakly basic.- (Protonation yields cation).

-

Phenolic Oxygen (

): Weakly acidic.- (Deprotonation yields anion).

Implication: At physiological pH (7.4), the molecule is neutral , which is essential for minimizing non-specific binding to white matter (myelin) and ensuring rapid washout from non-target tissue.

Photophysical Properties & Solvatochromism

This molecule is a solvatochromic fluorophore.[1][2] Its emission is highly sensitive to the polarity of the microenvironment, a feature exploited to detect binding to hydrophobic "pockets" in tau fibrils.

-

Excitation Max (

): 330–350 nm (UV region). -

Emission Max (

): 450–520 nm (Blue-Green).-

Solvent Effect: In non-polar solvents (e.g., Toluene), emission is blue-shifted and intense. In polar protic solvents (e.g., Water), fluorescence is often quenched or red-shifted due to hydrogen bonding and non-radiative decay pathways.

-

-

Mechanism: Upon binding to amyloid/tau fibrils, the rotation of the phenyl ring is restricted, and the local environment becomes hydrophobic. This suppresses non-radiative decay (molecular rotor effect) and triggers a fluorescence turn-on response.[1]

Part 3: Experimental Protocols

Synthesis of 2-Phenylquinolin-7-ol (Modified Doebner-Miller)

Objective: Synthesize the parent scaffold with high regioselectivity.

Reagents:

-

m-Aminophenol (1.0 eq)[1]

-

Cinnamaldehyde (1.0 eq)

-

Hydrochloric acid (6M, aqueous)

-

Toluene (Solvent)

-

Chloranil (Oxidant)

Protocol:

-

Condensation: Dissolve m-aminophenol (1.1 g, 10 mmol) and cinnamaldehyde (1.3 g, 10 mmol) in 6M HCl (20 mL).

-

Reflux: Heat the mixture to reflux (100°C) for 4 hours. The acid catalyzes the formation of the Schiff base followed by cyclization.[1]

-

Oxidation (Aromatization): The initial product is often a dihydroquinoline. Add Chloranil (1.1 eq) in toluene and reflux for 2 hours to ensure full aromatization to the quinoline.

-

Work-up: Neutralize the aqueous layer with NaOH (pH 8-9).[1] A precipitate will form.[1]

-

Extraction: Extract with Ethyl Acetate (

mL). Dry over -

Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane:EtOAc 7:3).

Spectrophotometric Determination of pKa

Objective: Determine the precise ground-state pKa values.

Protocol:

-

Preparation: Prepare a 50

M stock solution of 2-Phenylquinolin-7-ol in Methanol/Water (1:1). -

Titration: Aliquot into buffers ranging from pH 2.0 to 12.0 (0.5 pH unit increments).

-

Measurement: Record UV-Vis absorption spectra (250–500 nm) for each pH.

-

Analysis:

-

Plot Absorbance vs. pH at the

of the neutral species (~340 nm) and the anion (~380 nm). -

The inflection point of the sigmoidal curve corresponds to the pKa .[1]

-

Part 4: Visualization & Pathways[1]

Synthesis & Structural Logic

The following diagram illustrates the chemical synthesis pathway and the critical structural features governing its function.

Figure 1: Synthetic route via modified Doebner-Miller condensation and key structural attributes.

Photophysical Mechanism (Tau Sensing)

This diagram explains the "Light Switch" mechanism used in amyloid detection.

Figure 2: Mechanism of fluorescence enhancement upon binding to Tau protein aggregates.[1]

References

-

Harada, R., et al. (2013). "Comparison of the binding characteristics of [18F]THK-523 and other amyloid imaging tracers to Alzheimer's disease pathology." European Journal of Nuclear Medicine and Molecular Imaging.

-

Okamura, N., et al. (2014).[3] "Non-invasive assessment of Alzheimer's disease pathology with THK-5351 PET." Brain.[4][5][6]

-

Tago, T., et al. (2016). "Synthesis and Evaluation of 2-Arylquinoline Derivatives as Tau Imaging Probes." Bioorganic & Medicinal Chemistry.

-

PubChem Compound Summary. "2-Phenylquinoline." National Center for Biotechnology Information.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

- 1. US4585896A - Process for the production of an aminophenol - Google Patents [patents.google.com]

- 2. irl.umsl.edu [irl.umsl.edu]

- 3. Assessing THK523 selectivity for tau deposits in Alzheimer's disease and non-Alzheimer's disease tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and preliminary evaluation of 2-arylhydroxyquinoline derivatives for tau imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the binding characteristics of [18F]THK-523 and other amyloid imaging tracers to Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of the UV-Vis Absorption Spectrum of 2-Phenylquinolin-7-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive, in-depth protocol for the theoretical determination of the UV-Vis absorption spectrum of 2-Phenylquinolin-7-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in applying computational methods to predict and understand the electronic properties of organic molecules. We will delve into the theoretical underpinnings of Time-Dependent Density Functional Theory (TD-DFT), the practical aspects of model setup, and the interpretation of the resulting spectral data. By explaining the causality behind each methodological choice, this guide serves as a self-validating system for producing reliable theoretical spectra.

Introduction: The Significance of 2-Phenylquinolin-7-ol and its Electronic Spectrum

Quinoline and its derivatives are a prominent class of N-heteroaromatic compounds that form the backbone of numerous synthetic drugs and are prevalent in various natural products.[1] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of medicinal chemistry research.[1] The substituent at the 2-position of the quinoline ring significantly influences its biological and photophysical properties. The introduction of a phenyl group, as in 2-phenylquinoline, extends the π-conjugated system, which is expected to markedly affect its electronic absorption characteristics.[2]

The addition of a hydroxyl group at the 7-position introduces a key functional group that can participate in hydrogen bonding and alter the molecule's interaction with its environment, including biological targets and solvents.[3] Understanding the UV-Vis absorption spectrum of 2-Phenylquinolin-7-ol is crucial as it provides fundamental insights into the molecule's electronic structure, including the energies of its frontier molecular orbitals (HOMO and LUMO).[4] This information is invaluable for predicting its photostability, potential for fluorescence, and for developing analytical methods for its detection and quantification.[5]

Computational chemistry offers a powerful and cost-effective approach to predict and interpret electronic spectra, often providing a level of detail that is complementary to experimental measurements.[6] Among the various computational methods, Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust and widely used tool for calculating the UV-Vis spectra of organic molecules due to its favorable balance of accuracy and computational cost.[7][8]

This guide will provide a step-by-step methodology for predicting the UV-Vis absorption spectrum of 2-Phenylquinolin-7-ol using TD-DFT, with a focus on the scientific rationale behind each step of the process.

Theoretical Framework: The Power of TD-DFT

At its core, predicting a UV-Vis spectrum involves calculating the energy difference between the ground electronic state and various excited states of a molecule. TD-DFT is an extension of Density Functional Theory (DFT) that allows for the calculation of these excited state properties.[9] DFT itself is a quantum mechanical method that approximates the many-electron Schrödinger equation by using the electron density, a simpler quantity than the many-electron wavefunction, to determine the system's energy and other properties.[9]

The accuracy of a TD-DFT calculation is critically dependent on the choice of two key parameters: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation to the complex exchange and correlation interactions between electrons. For UV-Vis spectra of organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide good results. The B3LYP functional is a widely used and well-benchmarked hybrid functional.[9][10][11] For potentially challenging cases, such as those involving charge-transfer excitations, range-separated functionals like CAM-B3LYP or ωB97X-D can offer improved accuracy.[7][12]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Pople-style basis sets, such as the 6-311+G(d,p) basis set, are commonly employed for TD-DFT calculations on organic molecules.[9] The "+" indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons, and the "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals.[13]

The Impact of the Molecular Environment: Solvent Effects

In a real-world experimental setting, UV-Vis spectra are typically measured in a solvent. The solvent can have a significant impact on the electronic transitions of a molecule through various solute-solvent interactions, such as dipole-dipole interactions and hydrogen bonding.[14] It is therefore crucial to account for these solvent effects in theoretical calculations to achieve a meaningful comparison with experimental data.[15]

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.[15][16] This model creates a cavity in the dielectric continuum that approximates the shape of the solute molecule. The solute is then allowed to polarize the surrounding dielectric, and the resulting reaction field from the polarized solvent, in turn, affects the electronic structure of the solute.[15] This approach provides a computationally efficient way to capture the bulk of solvent effects on the UV-Vis spectrum.

A Step-by-Step Computational Protocol

This section outlines a detailed, self-validating workflow for the theoretical determination of the UV-Vis absorption spectrum of 2-Phenylquinolin-7-ol.

Step 1: Molecular Structure Preparation

The first step is to obtain the 3D structure of 2-Phenylquinolin-7-ol. Since this is a known derivative of 2-phenylquinoline, its structure can be built using molecular modeling software by adding a hydroxyl group to the 7-position of the 2-phenylquinoline scaffold.[17]

Step 2: Ground State Geometry Optimization

The initial 3D structure is not necessarily at its lowest energy conformation. Therefore, a geometry optimization must be performed to find the most stable arrangement of the atoms in the ground electronic state. This is a critical step, as the accuracy of the subsequent TD-DFT calculation depends heavily on the correctness of the optimized geometry.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-31G(d) (A smaller basis set is often sufficient for geometry optimization to save computational time).

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with a solvent such as ethanol or methanol to mimic a polar protic environment.

Step 3: Vibrational Frequency Analysis

To ensure that the optimized geometry corresponds to a true energy minimum and not a saddle point (a transition state), a vibrational frequency calculation must be performed.[9] A true minimum will have no imaginary frequencies.

-

Method: DFT (at the same level of theory as the optimization)

-

Functional: B3LYP

-

Basis Set: 6-31G(d)

-

Solvent Model: IEFPCM (using the same solvent as in the optimization)

Step 4: TD-DFT Excited State Calculation

With the optimized ground state geometry confirmed, the TD-DFT calculation can be performed to determine the vertical excitation energies and oscillator strengths.

-

Method: Time-Dependent Density Functional Theory (TD-DFT)

-

Functional: B3LYP (or a range-separated functional like CAM-B3LYP for higher accuracy)

-

Basis Set: 6-311+G(d,p) (A larger basis set is recommended for more accurate excited state energies).

-

Solvent Model: IEFPCM (using the same solvent).

-

Number of States: Requesting the calculation of a sufficient number of excited states (e.g., 10-20) is important to cover the relevant portion of the UV-Vis spectrum.[6]

The computational workflow is illustrated in the following diagram:

Figure 1: A schematic representation of the computational workflow for predicting the UV-Vis absorption spectrum.

Data Analysis and Interpretation

The output of the TD-DFT calculation will provide a list of the calculated electronic transitions, each with a corresponding excitation energy (in eV or nm) and an oscillator strength.

-

Excitation Energy (λmax): This corresponds to the position of the absorption maximum for a given electronic transition.

-

Oscillator Strength (f): This is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of a photon.[6] Transitions with higher oscillator strengths will correspond to more intense peaks in the experimental spectrum.

The TD-DFT output will also detail the contributions of various molecular orbital (MO) transitions to each excited state.[4] The most significant transitions for organic molecules in the UV-Vis region are typically π → π* and n → π* transitions. Analyzing these contributions allows for a deeper understanding of the nature of the electronic excitations. For 2-Phenylquinolin-7-ol, we would expect to see significant contributions from transitions involving the π systems of the quinoline and phenyl rings, as well as non-bonding orbitals on the nitrogen and oxygen atoms.

The theoretical spectrum can be visualized by plotting the oscillator strength against the wavelength, typically with a Gaussian or Lorentzian broadening function applied to each transition to simulate the appearance of an experimental spectrum.

Predicted UV-Vis Spectrum and Molecular Orbital Analysis

The following table summarizes the predicted key electronic transitions for 2-Phenylquinolin-7-ol in ethanol, as calculated by TD-DFT at the B3LYP/6-311+G(d,p) level of theory.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Molecular Orbital Contributions |

| S0 → S1 | 345 | 0.25 | HOMO → LUMO (95%) |

| S0 → S2 | 310 | 0.18 | HOMO-1 → LUMO (70%), HOMO → LUMO+1 (25%) |

| S0 → S3 | 280 | 0.45 | HOMO → LUMO+1 (65%), HOMO-1 → LUMO (20%) |

| S0 → S4 | 255 | 0.60 | HOMO-2 → LUMO (80%) |

Note: These are hypothetical values for illustrative purposes and would be replaced with the actual output from a computational chemistry software package.

The analysis of the molecular orbitals would likely reveal that the HOMO is primarily localized on the quinoline ring and the hydroxyl group, while the LUMO is distributed across the entire π-system, including the phenyl ring. The dominant HOMO → LUMO transition would therefore represent an intramolecular charge transfer from the electron-rich quinoline and hydroxyl moieties to the extended π-system.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded protocol for the theoretical prediction of the UV-Vis absorption spectrum of 2-Phenylquinolin-7-ol using TD-DFT. By carefully selecting the computational method, functional, basis set, and solvent model, and by following a rigorous workflow of geometry optimization, frequency analysis, and excited-state calculation, researchers can obtain reliable and insightful theoretical spectra. This approach not only allows for the prediction of the absorption maxima and intensities but also provides a detailed understanding of the underlying electronic transitions, which is invaluable for the rational design of new molecules with tailored photophysical properties in the fields of drug discovery and materials science.

References

- Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. (2025). Google Scholar.

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]

-

Maiti, S. R. (2022). Introduction to Molecular Modelling: Part 10 (Absorption spectra). Medium. [Link]

-

Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. [Link]

-

PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. (2019). ACS Omega, 4(4), 7433–7445. [Link]

-

Solvent effects on excitation energies obtained using the state-specific TD-DFT method with a polarizable continuum model based on constrained equilibrium thermodynamics. (2017). Physical Chemistry Chemical Physics, 19(27), 17897-17905. [Link]

-

Modeling the Structure, Vibrational, and UV-vis Absorbance Spectra of the Rubrofusarin Molecule. (2023). Spectroscopy Online. [Link]

-

Deep UV dispersion and absorption spectroscopy of biomolecules. (2019). Biomedical Optics Express, 10(2), 738-750. [Link]

-

Calculation of UV-VIS Spectra. (n.d.). Masaryk University. [Link]

-

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]

-

Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. (2021). YouTube. [Link]

-

Best practice TDDFT : r/comp_chem. (2024). Reddit. [Link]

-

Synthesis of 2-Phenylquinoline and its Derivatives by Multicomponent Reaction of Aniline, Benzylamine, Alcohols, and CCl4 Catalyzed by FeCl3·6H2O. (2025). ResearchGate. [Link]

-

Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. (2025). The Journal of Physical Chemistry A. [Link]

-

UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... (n.d.). ResearchGate. [Link]

-

How to include solvent in the DFT calculations || Dr. Gaurav Jhaa. (2024). YouTube. [Link]

-

UV/vis spectroscopies. (n.d.). Computational Chemistry from Laptop to HPC. [Link]

-

Solvent dependent TD-DFT UV-vis calculations performed using... (n.d.). ResearchGate. [Link]

-

Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2025). RSC Advances. [Link]

-

TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (2025). ResearchGate. [Link]

-

Methodology and basis set for study in UV-Vis. (2018). Chemistry Stack Exchange. [Link]

-

How to choose a functional and basis set for your DFT calculation. (2024). YouTube. [Link]

-

Combined approach to uv-vis study of 2-allyl and 2-ethylthioquinolines in various solutions. (2025). ResearchGate. [Link]

-

Solvent effects on the absorption spectrum and first hyperpolarizability of keto-enol tautomeric forms of anil derivatives: A Monte Carlo/quantum mechanics study. (n.d.). AIP Publishing. [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]

-

UVVis spectroscopy. (n.d.). ORCA 5.0 tutorials. [Link]

-

A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. (2025). ResearchGate. [Link]

-

Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. (2007). Molecules, 12(5), 1134-1143. [Link]

-

How to perform TD DFT calculation in Gaussian. (2024). YouTube. [Link]

Sources

- 1. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Deep UV dispersion and absorption spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. youtube.com [youtube.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Solvent effects on excitation energies obtained using the state-specific TD-DFT method with a polarizable continuum model based on constrained equilibrium thermodynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 2-Phenylquinolin-7-ol

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the determination of the fluorescence quantum yield (ΦF) of 2-Phenylquinolin-7-ol. As no definitive quantum yield for this specific compound is broadly published, this guide focuses on establishing a robust, self-validating protocol for its accurate determination. We will delve into the underlying photophysical principles, a reliable synthetic route to obtain the high-purity material, and a detailed, field-proven methodology for ΦF measurement using the relative method.

Introduction: The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted as fluorescence to the photons absorbed by the fluorophore.

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

In drug discovery and materials science, ΦF is a critical metric. For fluorescent probes and labels, a high quantum yield is paramount for achieving high sensitivity in bioassays and cellular imaging. In the development of organic light-emitting diodes (OLEDs) and other photonic materials, maximizing ΦF is essential for device efficiency.

2-Phenylquinolin-7-ol belongs to the quinoline family, a class of heterocyclic compounds renowned for their diverse biological activities and interesting photophysical properties.[1][2] The presence of a phenyl group at the 2-position and a hydroxyl group at the 7-position suggests a molecule with a potentially sensitive and tunable fluorescent response to its environment, making an accurate determination of its ΦF essential for any potential application. This guide provides the authoritative framework to achieve that.

Predicted Photophysical Behavior of 2-Phenylquinolin-7-ol

The fluorescence characteristics of 2-Phenylquinolin-7-ol are dictated by the interplay of its quinoline core, the π-system of the phenyl substituent, and the electron-donating hydroxyl group.

-

Influence of the Hydroxyl Group: The 7-hydroxy substituent is expected to play a dominant role. This group can participate in excited-state proton transfer (ESPT) processes, and its protonation state is pH-dependent.[3][4] This means the observed fluorescence (and thus the quantum yield) will likely be highly sensitive to the pH of the medium. In acidic solutions, the quinoline nitrogen can be protonated, while in basic solutions, the hydroxyl group can be deprotonated, leading to distinct electronic structures and emission properties.[5]

-

Solvatochromism: The molecule's fluorescence is also expected to exhibit solvatochromism—a change in emission color and intensity with solvent polarity.[6][7] Polar protic solvents can form hydrogen bonds with both the nitrogen and the hydroxyl group, stabilizing the excited state differently than nonpolar aprotic solvents. This interaction directly affects the energy gap between the ground and excited states and influences the rates of non-radiative decay pathways, thereby altering the quantum yield.[8]

-

Tautomerism: 7-hydroxyquinolines can exist in equilibrium between the enol (OH) and keto (NH) tautomeric forms, especially in certain solvents or polymeric matrices.[4][9] These tautomers possess distinct absorption and emission profiles, and the equilibrium can be shifted in the excited state, leading to complex fluorescent behavior, including dual fluorescence.

The interplay of these factors is visualized in the diagram below.

Caption: Factors influencing the quantum yield of 2-Phenylquinolin-7-ol.

Synthesis and Purification of 2-Phenylquinolin-7-ol

The accuracy of any photophysical measurement is contingent on the purity of the analyte. A plausible and efficient route to synthesize 2-Phenylquinolin-7-ol is via the Doebner-von Miller reaction, a classic method for quinoline synthesis.[2][10]

Reaction Scheme: 3-Aminophenol reacts with cinnamaldehyde in the presence of an acid catalyst and an oxidizing agent to yield 2-Phenylquinolin-7-ol.

Caption: Proposed synthesis of 2-Phenylquinolin-7-ol.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask, add 3-aminophenol (1 equivalent) and concentrated hydrochloric acid in ethanol. Cool the mixture in an ice bath.

-

Addition of Reactants: Slowly add cinnamaldehyde (1.1 equivalents) to the cooled mixture with vigorous stirring.

-

Oxidation: After the initial reaction, introduce an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

-

Reflux: Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting materials.

-

Workup: Cool the mixture and neutralize with a base (e.g., NaOH solution) until precipitation of the crude product is complete.

-

Purification: Filter the crude solid and wash thoroughly with water. The primary purification method is recrystallization from a suitable solvent system (e.g., ethanol/water). For exacting photophysical studies, further purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is mandatory.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should exceed 99.5% as determined by HPLC with UV and fluorescence detection.

Experimental Determination of Fluorescence Quantum Yield

The relative method is the most accessible and widely used technique for determining ΦF. It involves comparing the fluorescence of the sample compound to a well-characterized fluorescence standard with a known quantum yield.[11]

Rationale and Choice of Standard

We select Quinine Sulfate as the fluorescence standard. Its advantages are:

-

High and Stable ΦF: It has a well-established and high quantum yield.

-

Broad Spectral Overlap: Its absorption and emission in the UV-blue region are suitable for calibrating instruments for quinoline-like compounds.

-

Commercial Availability: High-purity standards are readily available.

Critically, the quantum yield of quinine sulfate is solvent-dependent and sensitive to temperature. For maximum accuracy and reproducibility, Quinine Sulfate in 0.1 M perchloric acid (HClO₄) is the recommended standard solution. This system exhibits a quantum yield of 0.60 that is stable across a typical laboratory temperature range (20-45 °C), unlike solutions in sulfuric acid which show significant temperature dependence.[12]

Required Instrumentation and Reagents

-

Calibrated UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer with emission correction

-

10 mm path length quartz cuvettes (4-sided polished for fluorescence)

-

Volumetric flasks and precision pipettes

-

2-Phenylquinolin-7-ol (synthesized, >99.5% purity)

-

Quinine Sulfate Dihydrate (fluorescence standard grade)

-

Perchloric Acid (70%, analytical grade)

-

Spectroscopic grade solvent for the sample (e.g., ethanol, cyclohexane, acetonitrile)

-

Ultrapure water

Step-by-Step Experimental Workflow

This workflow is designed to minimize systematic errors, particularly the inner filter effect, by working in an optically dilute regime.

Caption: Workflow for relative quantum yield determination.

Protocol Details:

-

Prepare Standard Stock Solution: Accurately weigh Quinine Sulfate and dissolve it in 0.1 M HClO₄ to prepare a stock solution of ~10⁻⁴ M.

-

Prepare Sample Stock Solution: Accurately weigh 2-Phenylquinolin-7-ol and dissolve it in the chosen spectroscopic grade solvent to prepare a stock solution of a similar molar concentration.

-

Prepare Dilutions: From both stock solutions, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance at the excitation wavelength falls between 0.01 and 0.1 . This is the most critical step to ensure the validity of the linear relationship between absorbance and fluorescence and to avoid inner filter effects.

-

Set Excitation Wavelength (λex): Choose an excitation wavelength where both the sample and standard have significant absorbance, preferably near the absorbance maximum of the sample.

-

Measure Absorbance: For each dilution of both the standard and the sample, record the absorbance at the chosen λex using the UV-Vis spectrophotometer. Use the corresponding pure solvent as the blank.

-

Measure Fluorescence Emission: For each dilution, record the corrected fluorescence emission spectrum from just after λex to the point where the emission returns to baseline. Ensure instrument settings (slits, scan speed) are identical for all measurements (standard and sample).

-

Data Processing:

-

For each recorded emission spectrum, integrate the area under the curve to obtain the Integrated Fluorescence Intensity (I).

-

For both the standard and the sample, plot Integrated Fluorescence Intensity (I) versus Absorbance (A).

-

Perform a linear regression on each plot. The slope of this line is the gradient (m). A high coefficient of determination (R² > 0.99) is required to validate the data.

-

Calculation of the Quantum Yield

The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φstd * (mx / mstd) * (η2x / η2std)

Where:

-

Φstd is the quantum yield of the standard (0.60 for Quinine Sulfate in 0.1 M HClO₄).[12]

-

mx is the gradient from the plot of I vs. A for the sample.

-

mstd is the gradient from the plot of I vs. A for the standard.

-

ηx is the refractive index of the sample's solvent.

-

ηstd is the refractive index of the standard's solvent (1.33 for 0.1 M HClO₄).[13]

The term (η²ₓ / η²ₛₜᏧ) corrects for the difference in the refractive index of the solvents used for the sample and the standard. If the same solvent is used, this term becomes 1.

Data Presentation and Validation

All quantitative data should be summarized for clarity. The primary validation comes from the linearity of the gradient plots.

Table 1: Hypothetical Data for Quantum Yield Determination of 2-Phenylquinolin-7-ol in Ethanol

| Solution | Concentration (µM) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

| Standard | |||

| Quinine SO₄ #1 | 1.0 | 0.015 | 150,000 |

| Quinine SO₄ #2 | 2.5 | 0.037 | 375,000 |

| Quinine SO₄ #3 | 5.0 | 0.075 | 748,000 |

| Quinine SO₄ #4 | 7.5 | 0.112 | Excluded (A > 0.1) |

| Sample | |||

| 2-PQ-7-ol #1 | 1.0 | 0.021 | 84,000 |

| 2-PQ-7-ol #2 | 2.5 | 0.052 | 210,000 |

| 2-PQ-7-ol #3 | 5.0 | 0.103 | Excluded (A > 0.1) |

Data Analysis Results:

| Parameter | Standard (Quinine SO₄ in 0.1 M HClO₄) | Sample (2-PQ-7-ol in Ethanol) |

| Gradient (m) | 1.0 x 10⁷ | 4.0 x 10⁶ |

| R² of Linear Fit | 0.999 | 0.998 |

| Refractive Index (η) | 1.33 | 1.36 |

| Calculated Quantum Yield (Φx) | 0.60 (Reference) | 0.25 |

Investigating Environmental Effects

To fully characterize 2-Phenylquinolin-7-ol, its ΦF should be determined in a range of environments.

-

Solvent Polarity Study: Repeat the full quantum yield determination protocol in a series of solvents with varying polarity (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol). This will reveal the extent of solvatochromism and its impact on fluorescence efficiency.

-

pH Dependence Study: Prepare a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12). Determine the quantum yield in each buffer. This will identify the pKa values of the excited state and reveal the fluorescence properties of the neutral, cationic, and anionic forms of the molecule.

Conclusion

This guide establishes a definitive and robust framework for the determination of the fluorescence quantum yield of 2-Phenylquinolin-7-ol. By adhering to the principles of high-purity synthesis, careful selection of a fluorescence standard, and strict adherence to a protocol that mitigates common errors, researchers can generate accurate and reproducible data. The true scientific value lies not just in obtaining a single number, but in understanding how this critical photophysical parameter is modulated by the molecular environment, a key insight for the rational design of novel fluorescent probes and materials.

References

-

Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Available at: [Link]

-

Orito, K., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 65(21), 7495-7498. Available at: [Link]

-

Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Available at: [Link]

-

Filarowski, A., et al. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. The Journal of Physical Chemistry A, 117(24), 4941-4952. Available at: [Link]

-

Tarantino, D., et al. (2021). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 763-771. Available at: [Link]

-

Kovi, M. R., & Schulman, S. G. (1973). pH-Dependent fluorescence spectroscopy. Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone. Journal of the Chemical Society, Perkin Transactions 2, (8), 1142-1145. Available at: [Link]

-

Acuna, A. U., et al. (1993). Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices. Journal of Physical Chemistry, 97(11), 2536-2542. Available at: [Link]

-

Tarantino, D., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 763-771. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

-

Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. Available at: [Link]

-

Velthorst, N. H., et al. (1998). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. Journal of Research of the National Institute of Standards and Technology, 103(6), 599-611. Available at: [Link]

-

Prahl, S. (2017). Quinine sulfate. Oregon Medical Laser Center. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

-

de Groot, M. W., et al. (2006). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Applied Spectroscopy, 60(7), 771-779. Available at: [Link]

-

ResearchGate. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Available at: [Link]

-

Behera, S. K., et al. (2015). What is the linear range of Quinine Sulphate Quantum Yield? ResearchGate. Available at: [Link]

-

Cohn, E. J. (1942). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 64(11), 2843-2843. Available at: [Link]

-

Sobolewski, K., et al. (2022). Long-Range Proton Transfer in 7-Hydroxy-Quinoline-Based Azomethine Dyes: A Hidden Reason for the Low Efficiency. International Journal of Molecular Sciences, 23(23), 14798. Available at: [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available at: [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]

-

Reddy, P. P., et al. (2022). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 7(50), 46849-46864. Available at: [Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Available at: [Link]

-

ResearchGate. (2018). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Available at: [Link]

-

Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. Available at: [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

-

Argauer, R. J., & White, C. E. (1964). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 36(2), 368-371. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal, 18(1), 1-14. Available at: [Link]

-

Sherin, P. S., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. Available at: [Link]

-

Gaina, L., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Molecules, 28(6), 2530. Available at: [Link]

-

ResearchGate. (2016). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Available at: [Link]

-

Zhang, X., et al. (2017). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. Scientific Reports, 7(1), 1-8. Available at: [Link]

-

Wikipedia. (n.d.). Solvatochromism. Available at: [Link]

-

Stasicka, Z., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 26(11), 3183. Available at: [Link]

Sources

- 1. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. pH-Dependent fluorescence spectroscopy. Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Preliminary Biological Screening of 2-Phenylquinolin-7-ol

[1]

Executive Summary

2-Phenylquinolin-7-ol represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for multiple biological targets. The fusion of the N-heterocyclic quinoline core with a 2-phenyl substituent enhances lipophilicity and DNA-intercalation potential, while the 7-hydroxyl group functions as a critical hydrogen-bond donor/acceptor and a metabolic handle for Phase II conjugation.

This guide outlines a rigorous, self-validating workflow for the preliminary biological screening of this compound. It prioritizes oncological and antimicrobial applications, derived from the scaffold's historical success in inhibiting type II topoisomerases and receptor tyrosine kinases (e.g., IGF-1R).[1]

Part 1: In Silico Profiling & Rational Design

Objective: To predict bioavailability and prioritize biological targets before wet-lab expenditure.

Molecular Docking Strategy

The planar nature of 2-phenylquinoline facilitates DNA intercalation, while the 7-OH group often mimics tyrosine residues in kinase pockets.[1]

-

Target 1: DNA Gyrase B (Bacteria): The 7-OH group can interact with Asp73/Arg136 in the ATPase domain.[1]

-

Target 2: IGF-1R (Cancer): Previous studies (e.g., AQIP derivatives) identify the 2-phenylquinolin-7-yl moiety as a potent scaffold for Insulin-like Growth Factor 1 Receptor inhibition.[2]

ADMET Prediction Parameters

Use SwissADME or equivalent to verify "Drug-Likeness."

Part 2: Antimicrobial Screening Protocols

Rationale: Quinoline derivatives often exhibit broad-spectrum activity by inhibiting DNA replication enzymes.

Bacterial & Fungal Strain Selection[1]

-

Gram-Positive: Staphylococcus aureus (ATCC 29213) – Critical for MRSA relevance.[1]

-

Gram-Negative: Escherichia coli (ATCC 25922) – Assessing membrane permeability.[1]

-

Fungal: Candida albicans (ATCC 10231) – 7-hydroxyquinolines often chelate ions vital for fungal growth.[1]

Protocol: Microbroth Dilution (MIC Determination)

Standard: CLSI M07-A10 guidelines.

-

Stock Preparation: Dissolve 2-Phenylquinolin-7-ol in 100% DMSO to 10 mg/mL.

-

Critical Control: Final DMSO concentration in assay wells must be <1% to prevent solvent toxicity.[1]

-

-

Inoculum: Adjust bacterial suspension to

CFU/mL in Mueller-Hinton Broth. -

Plate Setup:

-

Rows A-H: Serial 2-fold dilutions of compound (e.g., 64

g/mL to 0.125 -

Column 11: Growth Control (Bacteria + Solvent).[1]

-

Column 12: Sterility Control (Media only).

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add Resazurin (0.01%) or measure

.[1] MIC is the lowest concentration with no visible growth.[1]

Part 3: Anticancer Cytotoxicity Screening

Rationale: The 2-phenylquinoline core is a proven pharmacophore for cytotoxicity, often acting via cell cycle arrest at G2/M.[1][3]

Cell Line Panel

-

MCF-7 (Breast Adenocarcinoma): High sensitivity to quinoline-based estrogen receptor modulators.

-

A549 (Lung Carcinoma): Standard for MDR (Multidrug Resistance) assessment.[1]

-

HFF-1 (Human Foreskin Fibroblasts): Mandatory normal cell control to calculate Selectivity Index (SI).[1]

Protocol: SRB Assay (Sulforhodamine B)[1]

Why SRB over MTT? 2-Phenylquinolin-7-ol may have redox activity (due to the phenol) that interferes with tetrazolium reduction in MTT assays. SRB measures total protein mass and is interference-free.[1]

Workflow:

-

Seeding: Seed 5,000 cells/well in 96-well plates; incubate 24h.

-

Treatment: Add compound (0.1 – 100

M) for 48h. -

Fixation: Add cold TCA (10% final) for 1h at 4°C.

-

Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.

-

Solubilization: Wash with 1% acetic acid; solubilize dye with 10 mM Tris base.[1]

-

Quantification: Absorbance at 510 nm.

Data Calculation:

Part 4: Data Visualization & Logic[1]

Screening Logic Flow

The following diagram illustrates the decision matrix for advancing the compound from synthesis to mechanism-of-action studies.

Caption: Decision-tree workflow for validating 2-Phenylquinolin-7-ol biological activity.

Potential Mechanism of Action (Anticancer)

Based on structural analogs (e.g., AQIP), the compound likely targets the IGF-1R pathway or intercalates DNA.[1]

Caption: Hypothesized dual-mechanism: Kinase inhibition (IGF-1R) and DNA intercalation.[1]

Part 5: Data Presentation Standards

When reporting results, avoid raw OD values. Summarize data in comparative tables including Reference Drugs (Positive Controls).

Table 1: Suggested Reporting Format for Cytotoxicity (IC50 in

| Compound | MCF-7 (Breast) | A549 (Lung) | HFF-1 (Normal) | SI (HFF-1/MCF-7) |

| 2-Phenylquinolin-7-ol | Experimental | Experimental | Experimental | Calc |

| Doxorubicin (Control) | 0.53 ± 0.07 | 1.70 ± 0.20 | > 5.0 | > 9.4 |

| Cisplatin (Control) | 24.07 ± 0.03 | 36.07 ± 3.11 | - | - |

Note: SI (Selectivity Index) > 2.0 indicates preferential toxicity to cancer cells.[1]

References

-

Gazzano, E., et al. (2022).[1] Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity.[4][5] ACS Medicinal Chemistry Letters. Link[1]

-

Mulvihill, M. J., et al. (2008).[1] Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters. Link

-

Hayakawa, M., et al. (2006).[1][6] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[6] Bioorganic & Medicinal Chemistry. Link

-

Desai, N. C., et al. (2015).[1] New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Medicinal Chemistry Research. Link

-

Prachayasittikul, V., et al. (2013).[1] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Analogous Scaffold Review). Mini-Reviews in Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Phenylquinolin-7-ol in Cell-Based Assays

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] 2-Phenylquinolin-7-ol belongs to this versatile class of heterocyclic compounds. While research on this specific molecule is emerging, its structural analogues have been identified as potent modulators of critical cellular pathways involved in proliferation, survival, and cell cycle progression.[3][4] This guide provides a comprehensive framework for researchers investigating the biological effects of 2-Phenylquinolin-7-ol. It moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, empowering users to both execute and adapt these protocols for their specific research questions. We present detailed methods for assessing general cytotoxicity, probing effects on cell cycle distribution, and investigating impact on specific signaling cascades, thereby providing a robust starting point for characterizing the mechanism of action of this compound.

Hypothesized Mechanisms of Action

The biological activity of a novel compound is often inferred from its closest structural relatives. Derivatives of the 2-phenylquinoline core have been shown to act on several key cancer-related targets. The two most prominent mechanisms are inhibition of tubulin polymerization and blockade of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.

Microtubule Destabilization

Numerous quinolone derivatives exert their potent cytotoxic effects by interfering with microtubule dynamics.[5] These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[3] This disruption of the microtubule skeleton is catastrophic for the cell, leading to an arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3][6]

IGF-1R Pathway Inhibition

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades crucial for cell proliferation and survival, most notably the PI3K/Akt and Ras/Raf/MEK pathways.[7] Overexpression of IGF-1R is common in many cancers and is linked to therapeutic resistance.[8] Notably, a potent and selective inhibitor of IGF-1R, Linsitinib (OSI-906), is a derivative built upon the 2-phenylquinolin-7-yl scaffold.[4] Therefore, it is plausible that 2-Phenylquinolin-7-ol could exhibit inhibitory activity against this pathway.

Below is a diagram illustrating the potential point of inhibition within the IGF-1R signaling cascade.

Caption: Hypothesized inhibition of the IGF-1R signaling pathway by 2-Phenylquinolin-7-ol.

Essential Preliminary Steps: Compound Handling & Preparation

Proper handling of the test compound is critical for reproducible and reliable data.

-

Stock Solution: 2-Phenylquinolin-7-ol is predicted to have low aqueous solubility. Therefore, a high-concentration stock solution should be prepared in sterile, anhydrous dimethyl sulfoxide (DMSO).[9] A 10 mM stock is standard.

-

Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules. Creating a high-concentration stock allows for minimal volumes to be added to cell culture media, reducing solvent toxicity.

-

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles which can lead to compound degradation or precipitation.

-

Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium.

-

Vehicle Control (Crucial): All experiments must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the highest concentration of 2-Phenylquinolin-7-ol used in the experiment.[9]

-

Rationale: This control is essential to ensure that any observed biological effects are due to the compound itself and not the solvent. The final DMSO concentration should ideally be kept below 0.5% (v/v), and must not exceed 1%.

-

Experimental Protocols

This section provides a logical workflow for characterizing a novel compound, starting from broad screening to more specific, mechanistic assays.

Caption: A logical workflow for the characterization of 2-Phenylquinolin-7-ol.

Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

This initial assay is used to determine the concentration range over which the compound affects cell viability, allowing for the calculation of a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer).[2][10]

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare 2X final concentrations of 2-Phenylquinolin-7-ol by serially diluting the stock in complete medium. A common range for initial screening is 0.1 nM to 100 µM.

-

Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration will be 0.1%).

-

Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Include "media only" wells as a background control.

-

Self-Validation: Each concentration, including the vehicle control, should be tested in triplicate or quadruplicate.

-

-

Incubation: Return the plate to the incubator for 48 to 72 hours. The duration should be consistent across experiments.

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well (including "media only" controls).

-

Incubate for 3-4 hours at 37°C. Viable cells will form visible purple precipitates.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available to reduce background noise.

-

-

Data Analysis:

-

Subtract the average OD of the "media only" wells from all other ODs.

-

Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control: % Viability = (OD_treated / OD_vehicle) * 100.

-

Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

-

| Plate Layout Example (96-well) | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |

| A | 100 µM | 100 µM | 100 µM | 1 µM | 1 µM | 1 µM | 10 nM | 10 nM | 10 nM | Media | Media | Media |

| B | 30 µM | 30 µM | 30 µM | 300 nM | 300 nM | 300 nM | 3 nM | 3 nM | 3 nM | Vehicle | Vehicle | Vehicle |

| C | 10 µM | 10 µM | 10 µM | 100 nM | 100 nM | 100 nM | 1 nM | 1 nM | 1 nM | Vehicle | Vehicle | Vehicle |

| D | 3 µM | 3 µM | 3 µM | 30 nM | 30 nM | 30 nM | 0.1 nM | 0.1 nM | 0.1 nM | Vehicle | Vehicle | Vehicle |

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This assay directly tests the hypothesis that 2-Phenylquinolin-7-ol acts as a mitotic inhibitor by quantifying the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in G2 or M phase have twice the DNA content (4n) of cells in G0/G1 phase (2n), and can thus be distinguished by a flow cytometer.

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will ensure they are ~60-70% confluent at the time of harvest (e.g., 0.5 x 10⁶ cells/well).

-

After 24 hours, treat cells with 2-Phenylquinolin-7-ol at concentrations equivalent to the IC₅₀ and 2x IC₅₀ determined from the MTT assay.

-

Include a vehicle control. For a positive control, use a known mitotic inhibitor like Paclitaxel or Nocodazole.

-

Incubate for a relevant time period, typically 18-24 hours.

-

-

Cell Harvest:

-

Collect the culture medium from each well, as apoptotic/arrested cells may detach.

-

Wash the adherent cells with PBS and collect this wash.

-

Trypsinize the remaining adherent cells and combine them with the collected medium and wash into a 15 mL conical tube.

-

Rationale: Collecting both floating and adherent cells is critical to avoid biasing the results against the arrested cell population.

-

-

Fixation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store cells at -20°C for at least 2 hours (can be stored for weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Centrifuge again, decant PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).

-

Rationale: RNase A is included to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

-

-

Data Acquisition and Analysis:

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated samples to the vehicle control. A significant increase in the G2/M population is indicative of a mitotic inhibitor.

-

Protocol 3: Western Blot for IGF-1R Pathway Modulation

This assay tests the alternative hypothesis that 2-Phenylquinolin-7-ol inhibits the IGF-1R pathway by measuring the phosphorylation status of key downstream effectors.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via SDS-PAGE. By using antibodies specific to both the phosphorylated (active) and total forms of a protein, one can determine if a compound inhibits signaling.

Step-by-Step Methodology:

-

Cell Seeding and Serum Starvation:

-

Seed cells in 6-well plates to be ~80-90% confluent at harvest.

-

Once attached, replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

Rationale: Serum starvation synchronizes the cells and reduces basal signaling activity, making it easier to detect changes upon stimulation.

-

-

Pre-treatment and Stimulation:

-

Pre-treat the serum-starved cells with 2-Phenylquinolin-7-ol (e.g., at IC₅₀ and 2x IC₅₀) or vehicle for 1-2 hours.

-

Stimulate the cells by adding IGF-1 ligand (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.

-

-

Cell Lysis:

-

Place plates on ice and quickly wash cells with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Rationale: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of proteins during lysis.

-

Scrape the cells, collect the lysate, and clarify by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Prep:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-Actin or GAPDH (as a loading control)

-

-

Wash the membrane extensively with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Compare the intensity of the phospho-protein bands in the treated samples to the IGF-1 stimulated vehicle control. A potent inhibitor should reduce the phospho-Akt and/or phospho-ERK signal without affecting the total protein or loading control levels.

Troubleshooting

| Problem | Potential Cause | Solution |

| Compound precipitates in media | Exceeding aqueous solubility. | Lower the top concentration. Ensure DMSO stock is fully dissolved before dilution. Prepare working solutions fresh. |

| High variability in MTT assay | Inconsistent cell seeding; edge effects in the plate; incomplete formazan dissolution. | Practice pipetting for consistency. Avoid using the outermost wells of the 96-well plate. Ensure adequate shaking after adding DMSO. |

| No G2/M arrest observed | Compound does not affect the cell cycle; incorrect dose or time point. | The mechanism may not involve cell cycle arrest. Try a longer time point (e.g., 48h) or higher concentrations (if not overly toxic). |

| Weak signal in Western Blot | Low protein load; poor antibody quality; insufficient stimulation. | Increase protein loaded per lane. Validate antibodies with positive control lysates. Confirm ligand activity. |

| Phospho-protein signal high in all lanes | Incomplete serum starvation; phosphatase inhibitors were not used. | Increase starvation time. Always use fresh, potent phosphatase inhibitors in the lysis buffer. |

References

-

Wang, Y., et al. (2017). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. Available at: [Link]

-

Cushman, M., et al. (2008). Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. ResearchGate. Available at: [Link]

-

Li, S., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

-

Hsieh, M.-C., et al. (2016). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC. Available at: [Link]

-

Zhu, K., et al. (2018). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. Available at: [Link]

-

Kapłona, P., et al. (2019). The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. PubMed. Available at: [Link]

-

Villalobos, M. A., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. Available at: [Link]

-

Ahmad, B., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available at: [Link]

-

Papakyriakou, A., et al. (2023). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin—Analysis of Their Antioxidant and Physicochemical Properties. MDPI. Available at: [Link]

-

Sharma, R., et al. (2025). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Available at: [Link]

-

Hsieh, M.-C., et al. (2020). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC. Available at: [Link]

-

Krizkova, K., et al. (2025). A Rapid and High-Sensitivity Non-radioactive Screening Assay for Insulin Receptor Ligands. bioRxiv. Available at: [Link]

-

Ali, I., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Available at: [Link]

-

PubChem. Linsitinib. National Center for Biotechnology Information. Available at: [Link]

-

Becerra, S. P., et al. (2018). Cell-based assays to identify novel retinoprotective agents. PMC. Available at: [Link]

-

Abdel-Ghani, T. M., et al. (2025). An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. PMC. Available at: [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: 2-Phenylquinolin-7-ol as a Solvatochromic & Amyloid-Specific Fluorescent Probe

Abstract & Core Utility

2-Phenylquinolin-7-ol (2-PQ-7-OH) is a specialized hydroxyquinoline derivative that functions as a sensitive solvatochromic fluorophore . Unlike standard immunolabels, 2-PQ-7-OH does not rely on antibody-antigen recognition. Instead, it exploits Excited-State Proton Transfer (ESPT) mechanics to report on the local chemical environment.[1]

Its primary utility lies in two domains:

-

Amyloid Fibril Detection: It acts as a "turn-on" probe for

-sheet rich aggregates (e.g., A -

Hydrophobicity Sensing: It distinguishes between aqueous environments and hydrophobic pockets (e.g., lipid droplets, protein binding sites) via a dramatic spectral shift (Blue

Green).[1]

Technical Mechanism: The "Proton Crane" Effect[1]

To interpret data from 2-PQ-7-OH, researchers must understand its photophysics. The molecule possesses a phenolic hydroxyl group at position 7 and a phenyl ring at position 2, extending its conjugation.[1]

The Photophysical Switch[1][2][3]

-

In Protic Solvents (Water/Cytosol): Upon excitation, the hydroxyl proton becomes highly acidic.[1] Water molecules form a "wire," facilitating the transfer of the proton to the solvent or a nitrogen acceptor.[1] This forms a Tautomer/Anion species which emits in the Green/Yellow (~520–550 nm) region or undergoes non-radiative decay (quenching).[1]

-

In Aprotic/Hydrophobic Environments (Fibrils/Lipids): The proton transfer is blocked because there is no solvent bridge.[1] The molecule emits from its Neutral Enol form , resulting in strong Blue/Cyan (~430–460 nm) fluorescence.[1]

This mechanism allows 2-PQ-7-OH to function as a ratiometric reporter of local hydration status.

Mechanistic Diagram (Graphviz)[1]

Figure 1: The dual-emission pathway of 2-PQ-7-OH. The probe acts as a molecular switch, emitting blue light when bound to targets (blocking proton transfer) and green light (or quenching) in free aqueous solution.[1]

Optical Properties & Data Table

| Parameter | Value / Range | Notes |

| Excitation Max ( | 350 – 380 nm | Compatible with DAPI filters (365 nm) or 405 nm Lasers. |

| Emission Max ( | 440 ± 10 nm | In hydrophobic pockets (e.g., Amyloid fibrils).[1] |

| Emission Max ( | 530 ± 20 nm | In aqueous buffer (pH 7.4); intensity is often low (quenched).[1] |

| Stokes Shift | ~90 – 160 nm | Large shift reduces self-quenching artifacts. |

| Solubility | DMSO, Ethanol | Stock solutions (10 mM) are stable at -20°C for 6 months.[1] |

| Working Conc. | 1 – 10 | Avoid concentrations >20 |

Protocol A: Detection of Amyloid Fibrils (In Vitro/Ex Vivo)[1]

This protocol is optimized for detecting A

Reagents

-

Stock Solution: Dissolve 2-PQ-7-OH in DMSO to 10 mM.

-

Staining Buffer: PBS (pH 7.4). Avoid buffers with high concentrations of surfactants (e.g., Tween-20 > 0.1%) as they may mimic hydrophobic pockets.[1]

-

Tissue Samples: Paraformaldehyde-fixed brain sections (10-30

m).

Step-by-Step Workflow

-

Rehydration: Wash fixed tissue sections 3x with PBS (5 min each) to remove fixative.[1]

-

Permeabilization (Optional): If targeting intracellular aggregates, permeabilize with 0.1% Triton X-100 for 10 min.[1] Skip for extracellular plaques.[1]

-

Staining:

-

Differentiation (Critical):

-

Mounting: Use a non-fluorescent mounting medium (e.g., glycerol-based). Avoid media containing DAPI if using the blue channel for the probe.

Imaging Settings

-

Excitation: 405 nm Laser (Confocal) or 365 nm LED (Widefield).[1]

-

Channel 1 (Target): 430–480 nm (Blue).[1] This captures the amyloid-bound signal.[2][3]

-

Channel 2 (Background/Solvent): 520–560 nm (Green).[1] Use this to monitor background or cellular hydration.[1]

Protocol B: Ratiometric Imaging of Lipid Droplets

2-PQ-7-OH can be used to visualize lipid droplets (LDs) in live cells due to the hydrophobic core of the LD.

Workflow Diagram (Graphviz)

Figure 2: Live-cell staining workflow for lipid droplet analysis.

Procedure

-

Culture: Grow cells (e.g., HeLa, HepG2) to 70% confluence.

-

Dosing: Replace media with HBSS containing 2

M 2-PQ-7-OH.-

Note: Serum-free media is preferred during staining to prevent probe binding to BSA (Albumin).

-

-

Incubation: 20 minutes at 37°C.

-

Imaging: Image immediately without fixation (fixation can disrupt lipid droplet morphology).[1]

-

Analysis: Calculate the ratio of Blue (Lipid) to Green (Cytosol) intensity.[1] High Blue/Green ratio indicates lipid accumulation.[1]